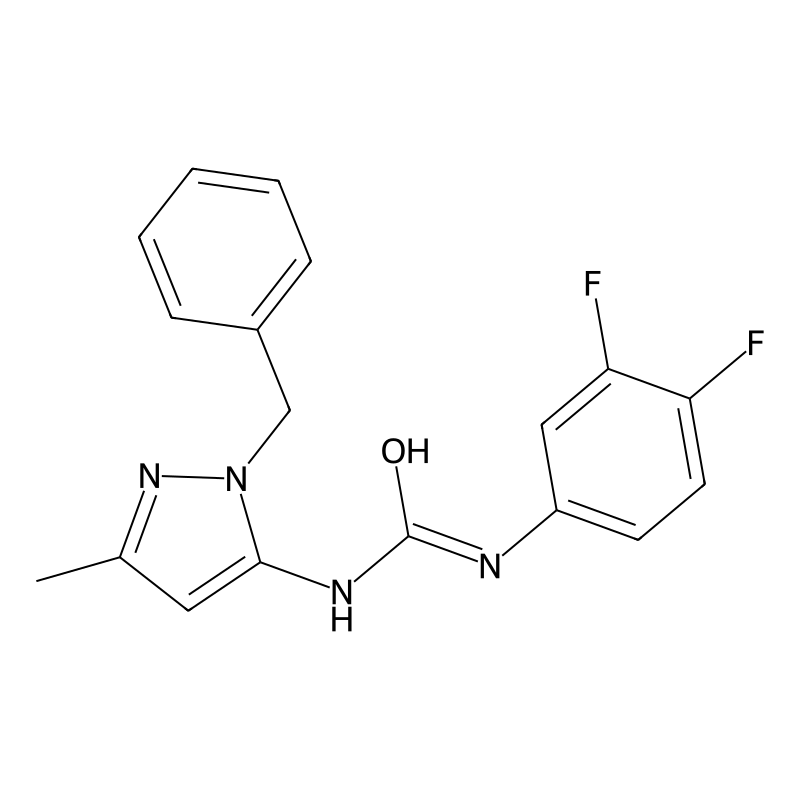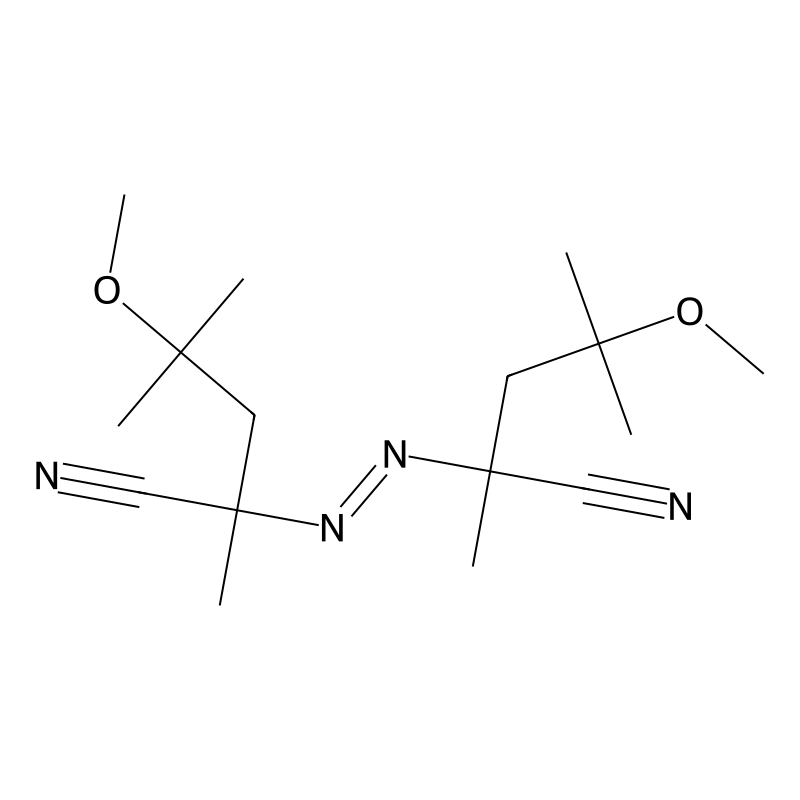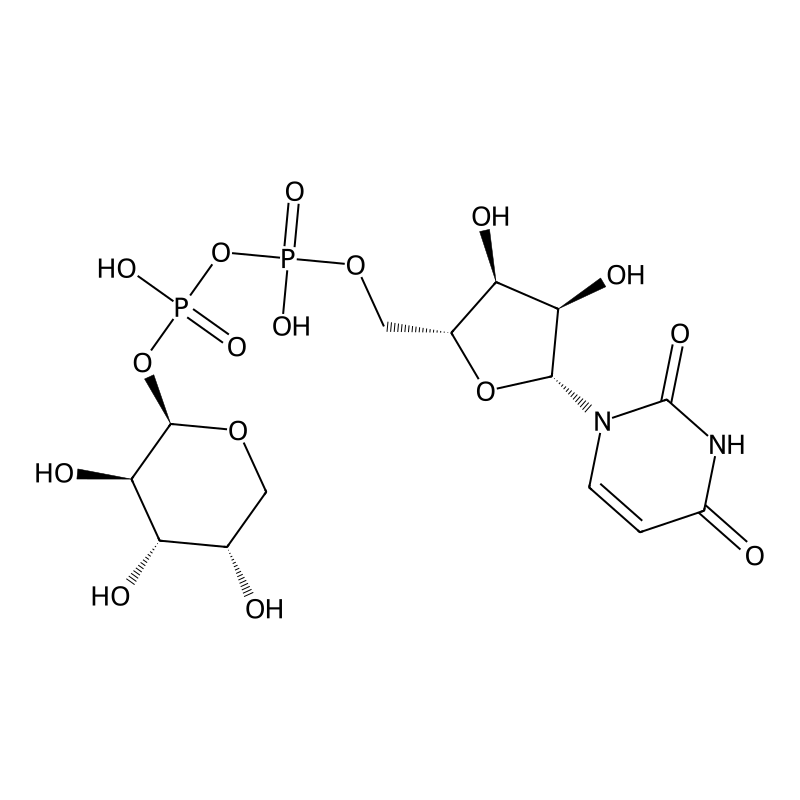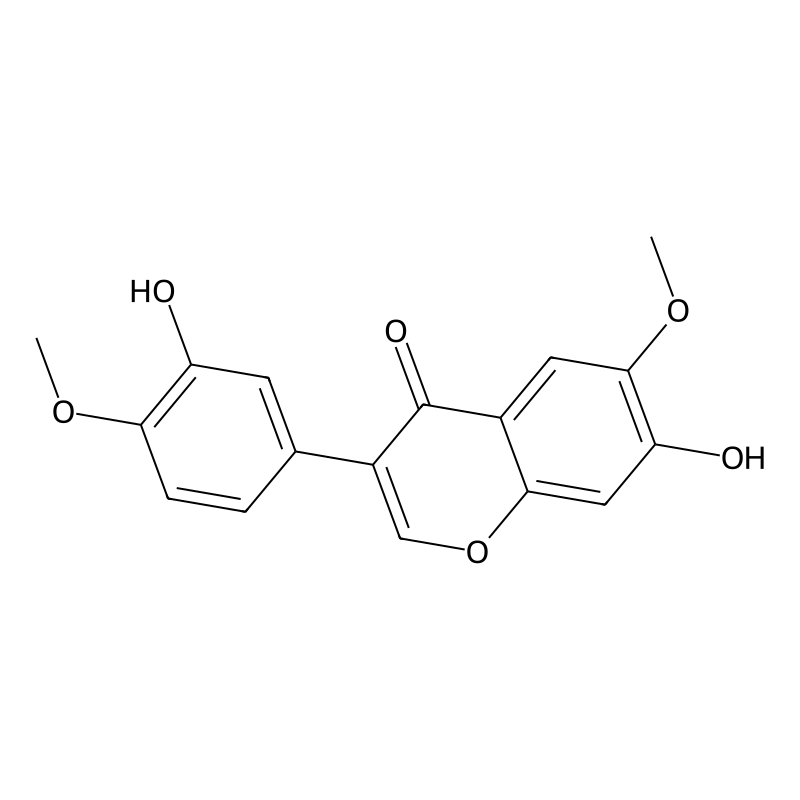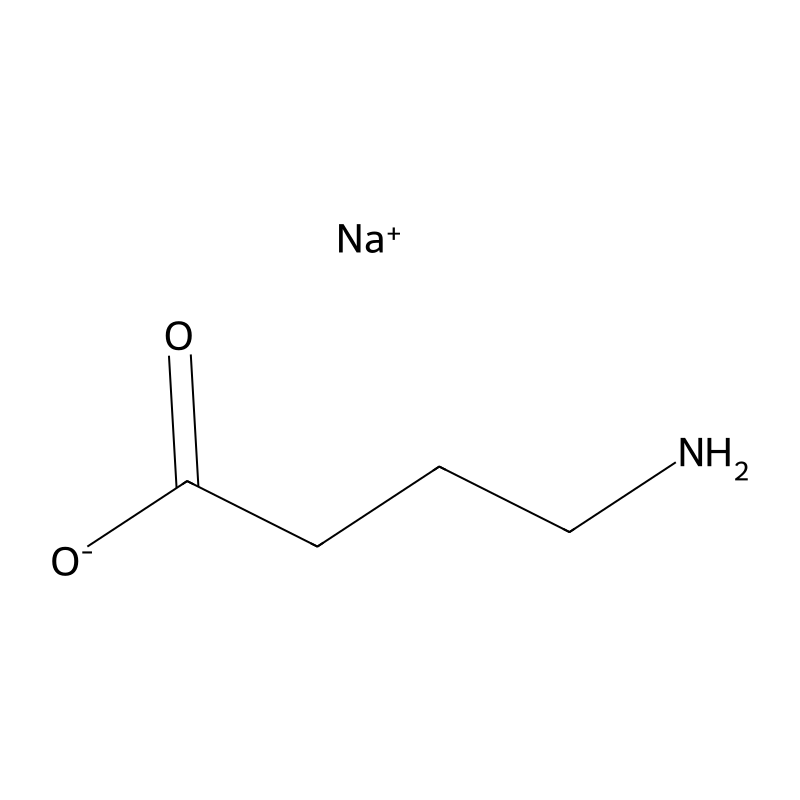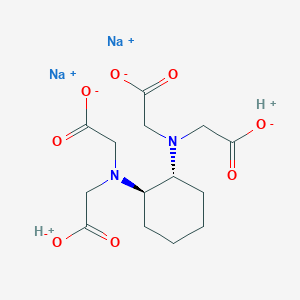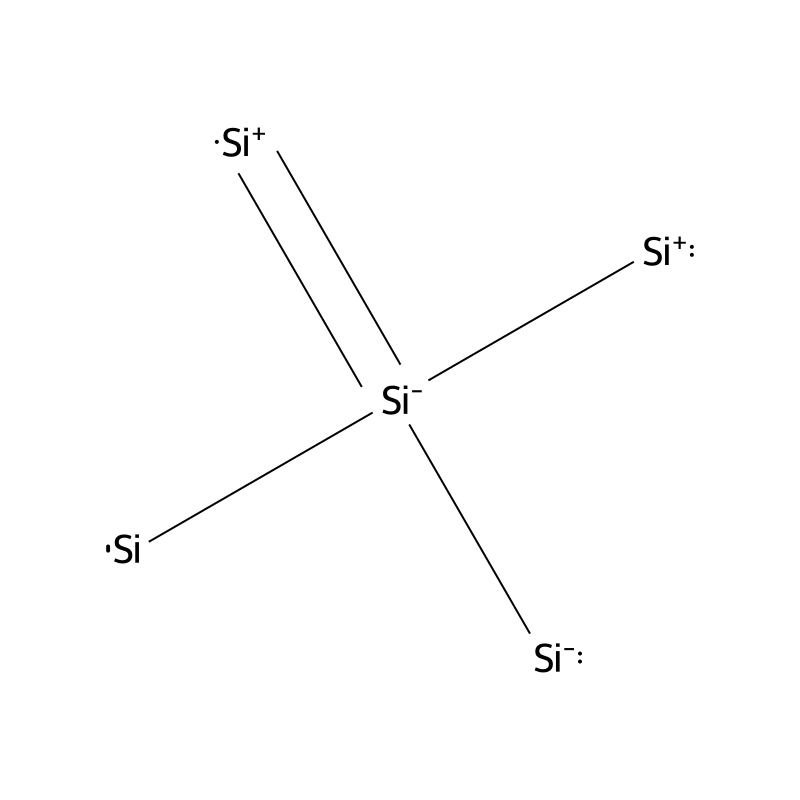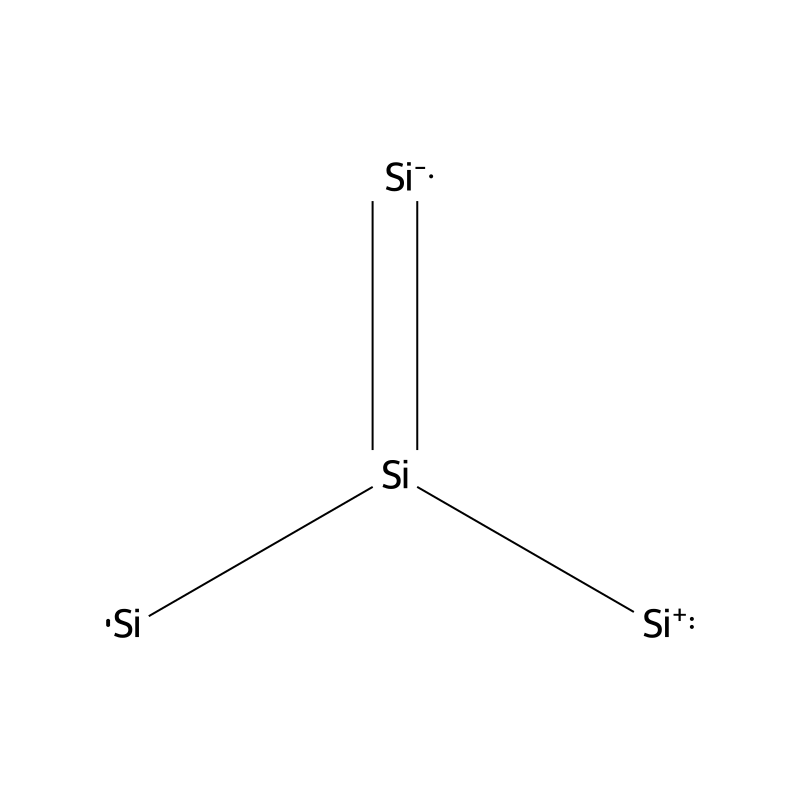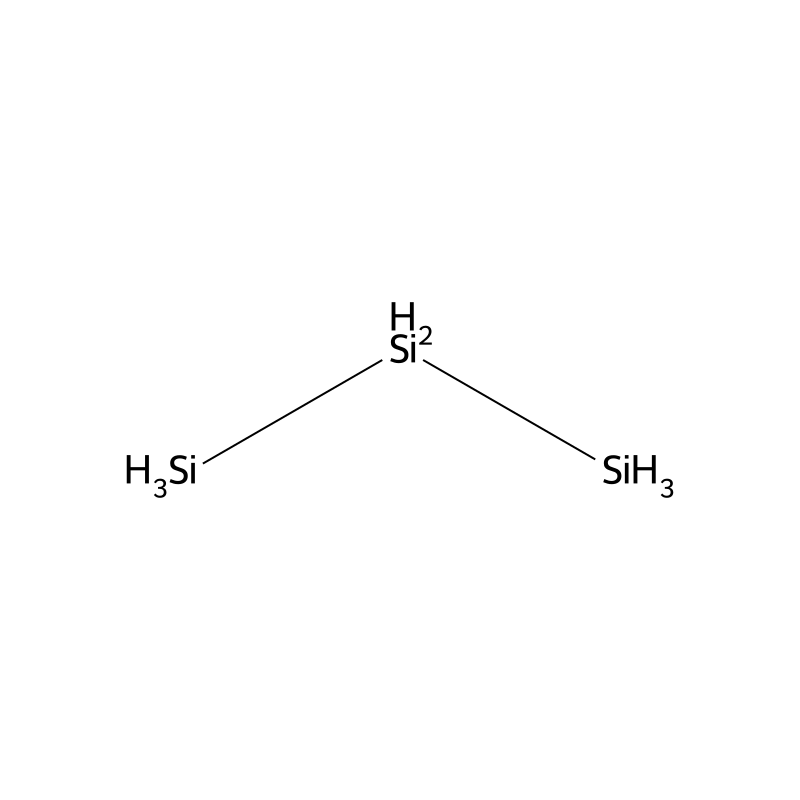Sodium lauryl polyoxyethylene ether sulfate
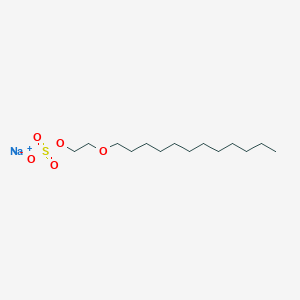
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Irritant and Barrier Disruption:
- SLES is a well-established model irritant in skin and eye studies. Its ability to disrupt the skin's natural barrier allows researchers to investigate the mechanisms of irritation and test the efficacy of new soothing or protective agents.
Drug Delivery:
- SLES can act as a surfactant in topical formulations, enhancing the penetration and absorption of drugs through the skin. This property proves valuable in developing new topical medications for various skin conditions.
Protein Research:
- SLES exhibits protein-denaturing properties, meaning it can unfold or break down proteins. This characteristic finds use in protein purification and analysis techniques like gel electrophoresis.
Cell Culture:
- At low concentrations, SLES can act as a cell detachment agent, facilitating the gentle removal of adherent cells from culture dishes. This application aids in cell harvesting and manipulation for various cell biology experiments.
Environmental Impact Studies:
- SLES is readily biodegradable, making it a valuable tool in environmental toxicity studies. Researchers can use it to assess the potential environmental impact of various chemicals and evaluate their biodegradation rates.
The biological activity of sodium lauryl polyoxyethylene ether sulfate has been studied primarily in terms of its irritant potential. While it is effective as a cleansing agent, concentrations above 5% have been associated with skin irritation and adverse effects in laboratory animals. The compound can be absorbed through the skin and may cause irritation upon contact with eyes or mucous membranes. Despite these concerns, when used appropriately in formulations at lower concentrations, it is generally considered safe for consumer use .
Sodium lauryl polyoxyethylene ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. This process typically involves the following steps:
- Ethoxylation: Lauryl alcohol is reacted with ethylene oxide to produce lauryl polyoxyethylene ether.
- Sulfation: The resulting ether is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce sulfate groups.
- Neutralization: Finally, the sulfated product is neutralized with sodium hydroxide to yield sodium lauryl polyoxyethylene ether sulfate.
This method allows for control over the degree of ethoxylation and the molecular weight of the final product .
Sodium lauryl polyoxyethylene ether sulfate finds extensive applications across various industries:
- Personal Care Products: Used in shampoos, body washes, toothpastes, and bubble baths due to its foaming and cleansing properties.
- Household Cleaning Products: Incorporated into liquid detergents and surface cleaners for effective dirt removal.
- Textile Industry: Functions as a lubricant, dyeing agent, and degreasing agent.
- Petroleum Industry: Serves as a cleansing agent in oil recovery processes.
- Food Industry: Occasionally used as an emulsifier in food processing .
Sodium lauryl polyoxyethylene ether sulfate shares similarities with several other surfactants but has unique characteristics that distinguish it:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Sodium Lauryl Sulfate | Anionic | Strong cleansing agent but more irritating than sodium lauryl polyoxyethylene ether sulfate. |
| Sodium Laureth Sulfate | Anionic | Similar to sodium lauryl polyoxyethylene ether sulfate but often less biodegradable. |
| Cocamidopropyl Betaine | Amphoteric | Milder on skin; often used as a foam booster in combination with anionic surfactants. |
| Sodium Cocoyl Isethionate | Anionic | Derived from coconut oil; known for being milder but less effective at high dirt removal compared to sodium lauryl polyoxyethylene ether sulfate. |
Sodium lauryl polyoxyethylene ether sulfate's unique balance of effectiveness and lower irritation potential makes it particularly valuable in cosmetic formulations compared to other surfactants .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (70.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (18.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
9004-82-4
Absorption Distribution and Excretion
SODIUM POLYOXYETHYLENE ALKYLSULFATE WAS READILY ABSORBED BY CARP AS DETERMINED BY AUTORADIOGRAPHY.
Metabolism Metabolites
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant
Methods of Manufacturing
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
